molecular formula C21H21ClN6O3 B11293447 N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11293447
M. Wt: 440.9 g/mol
InChI Key: XPASQNRGPJXSGN-UHFFFAOYSA-N
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Description

N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core substituted at the N⁴ and N⁶ positions. The N⁴ substituent is a 3-chloro-4-methoxyphenyl group, while the N⁶ position features a 2,4-dimethoxyphenyl moiety. The 1-methyl group on the pyrazole ring enhances steric stability and modulates electronic properties. This compound’s structural design aligns with kinase-targeting scaffolds, where chloro and methoxy substituents are common pharmacophores for enhancing binding affinity and selectivity .

Properties

Molecular Formula

C21H21ClN6O3

Molecular Weight

440.9 g/mol

IUPAC Name

4-N-(3-chloro-4-methoxyphenyl)-6-N-(2,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H21ClN6O3/c1-28-20-14(11-23-28)19(24-12-5-8-17(30-3)15(22)9-12)26-21(27-20)25-16-7-6-13(29-2)10-18(16)31-4/h5-11H,1-4H3,(H2,24,25,26,27)

InChI Key

XPASQNRGPJXSGN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=NC(=C2C=N1)NC3=CC(=C(C=C3)OC)Cl)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds .

Scientific Research Applications

N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N4-(3-Chloro-4-methoxyphenyl)-N6-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins and signaling pathways related to cell growth, inflammation, and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name N⁴ Substituent N⁶ Substituent Molecular Weight (g/mol) Solubility (µg/mL) Key Functional Groups Biological Activity Reference
Target Compound 3-Chloro-4-methoxyphenyl 2,4-Dimethoxyphenyl ~420 (estimated) Not reported Cl, OCH₃ Kinase inhibition (inferred) -
N⁴-(3-Chloro-4-methoxyphenyl)-N⁶-cyclopentyl () 3-Chloro-4-methoxyphenyl Cyclopentyl 372.857 Not reported Cl, OCH₃, cyclopentyl Not specified
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl () 3-Chloro-4-methylphenyl Ethyl 316.79 0.5 (pH 7.4) Cl, CH₃ Not specified
N-(4-Chlorophenyl)-6-(methylsulfonyl) () 4-Chlorophenyl Methylsulfonyl 425.88 Not reported Cl, SO₂CH₃ Antibacterial (S. aureus)
N⁴-(4-Chlorophenyl)-6-(2,5-dimethoxybenzyl) () 4-Chlorophenyl 2,5-Dimethoxybenzyl 437.88 Not reported Cl, OCH₃ RTK inhibition

Key Observations:

  • Substituent Effects on Solubility: The target compound’s 2,4-dimethoxyphenyl group may improve aqueous solubility compared to cyclopentyl () or ethyl () substituents, though methoxy groups can also increase lipophilicity depending on their positioning .
  • Bioactivity Trends: Sulfonyl and methylsulfonyl groups () correlate with antibacterial activity, while dimethoxybenzyl () and arylpiperazine () moieties are linked to kinase inhibition.

ADMET and Physicochemical Properties

  • LogP and Solubility: The target compound’s dimethoxy groups may balance lipophilicity (predicted LogP ~3.5) and solubility, though highlights that even small alkyl groups (e.g., ethyl) can reduce solubility significantly .

Biological Activity

N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The molecular formula is C18H18ClN5O2C_{18}H_{18}ClN_5O_2, with a molecular weight of approximately 373.83 g/mol. The presence of various substituents such as chloro and methoxy groups enhances its pharmacological profile.

Antitumor Activity

Several studies have reported the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this class have shown activity against various cancer cell lines, including leukemia and solid tumors. In vitro studies indicate that this compound exhibits significant cytotoxic effects on L1210 and P388 leukemia cells .

Antiviral Activity

Research suggests that derivatives of pyrazolo[3,4-d]pyrimidines possess antiviral properties. In particular, compounds similar to this compound have demonstrated efficacy against viruses such as Para 3 virus . This highlights the potential for developing antiviral therapies based on this chemical scaffold.

Antibacterial and Antifungal Activity

The antibacterial and antifungal activities of pyrazolo[3,4-d]pyrimidines have been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For example, certain derivatives were tested against Staphylococcus aureus and Candida albicans with promising results .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interfere with nucleic acid synthesis or inhibit specific enzymes involved in cell proliferation.

Case Studies

StudyFindings
Study 1 Significant cytotoxicity against L1210 and P388 leukemia cells.
Study 2 Effective against Para 3 virus; potential as an antiviral agent.
Study 3 Demonstrated antibacterial activity against Staphylococcus aureus.

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